Cas no 15430-91-8 (D-Mannitol,1,6-dideoxy-1,6-diiodo-)

15430-91-8 structure
Nome del prodotto:D-Mannitol,1,6-dideoxy-1,6-diiodo-
D-Mannitol,1,6-dideoxy-1,6-diiodo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Mannitol,1,6-dideoxy-1,6-diiodo-
- 1,6-Dideoxy-1,6-Diiodo-D-Mannitol
- 1,6-Didesoxy-1,6-diiod-D-mannitol
- 1,6-Diiodo-1,6-dideoxy-D-mannitol
- 1,6-diiodo-D-1,6-dideoxy-mannitol
- 1,6-Dijod-1,6-didesoxy-D-mannit
- 1,6-Dijod-D-manno-hexan-2,3,4,5-tetraol
- 1.6-Dijod-mannit
- DJM
- D-Mannit-1.6-dijodhydrin
- D-Mannitol, 1,6-dideoxy-1,6-diiodo-
- 1,6-Dijod-1,6-didesoxy-D-mannit [German]
- WLN: I1YQYQYQYQ1I
- NSC 24546
- Galactitol,6-dideoxy-1,6-diiodo-
- 1,6-Didesoxy-1,6-diiodo-D-mannitol
- Glucitol, 1,6-dideoxy-1,6-diiodo-, D-
- 34349-28-5
- Mannitol, 1,6-didehydroxy-1,6-diiodo-, D-
- NSC-24546
- DTXSID70934969
- 1,6-diiodo-D-mannitol
- NSC 114017
- 15430-91-8
- 1,6-Diiodo-1,6-dideoxy-D-sorbitol
- SCHEMBL121390
- NSC114017
- NSC114018
- D-Mannitol,6-dideoxy-1,6-diiodo-
- Mannitol,6-dideoxy-1,6-diiodo-, (D)-
- 1,6-didesoxy-D-mannit
- 1,6-diiodohexane-2,3,4,5-tetrol
- 1,6-diiodo-D-mannitol-
- Mannitol,6-didehydroxy-1,6-diiodo-, D-
- 1,6-dideoxy-1,6-diiodohexitol
- NSC24546
- Glucitol,6-dideoxy-1,6-diiodo-, D-
- NSC-114017
- NSC-114018
- D-Glucitol,6-dideoxy-1,6-diiodo-
- D-Glucitol, 1,6-dideoxy-1,6-diiodo-
- MANNITOL, 1,6-DIDEOXY-1,6-DIIODO-, (D)-
- 23261-25-8
-
- Inchi: InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2
- Chiave InChI: VSJYBSKARROHOH-UHFFFAOYSA-N
- Sorrisi: ICC(O)C(O)C(O)C(O)CI
Proprietà calcolate
- Massa esatta: 401.88300
- Massa monoisotopica: 401.883
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 5
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 80.9A^2
Proprietà sperimentali
- Densità: 2.0673 (estimate)
- Punto di ebollizione: 90.91°C (rough estimate)
- Indice di rifrazione: 1.717
- PSA: 80.92000
- LogP: -0.70000
D-Mannitol,1,6-dideoxy-1,6-diiodo- Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
15430-91-8 (D-Mannitol,1,6-dideoxy-1,6-diiodo-) Prodotti correlati
- 899962-14-2(N-2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-N'-cyclopentylethanediamide)
- 917748-66-4(4-1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl-thiazol-2-ylamine)
- 2137493-32-2(3,4-Morpholinedicarboxylic acid, 2-methyl-, 3-(chloromethyl) 4-(1,1-dimethylethyl) ester)
- 2358855-81-7(2-Propenoic acid, 3-(3-hydroxy-4,5-dimethoxyphenyl)-, (2E)-)
- 483363-92-4(trans-Scirpusin B)
- 1443304-82-2(1,3-thiazol-2-yl-(2,4,5-trifluorophenyl)methanone)
- 2137860-46-7(rac-N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]methanesulfonamide)
- 1040668-46-9(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide)
- 1309933-79-6(1-Bromo-3-fluoro-2-propan-2-yloxybenzene)
- 1361515-41-4(2-Hydroxy-3-methyl-4-(2,3,4-trichlorophenyl)pyridine)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
